N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
Description
This compound is a sulfonamide derivative featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide moiety at position 2. The sulfamoyl bridge links the benzothiophene system to a 2,6-dimethoxypyrimidin-4-yl group, conferring distinct electronic and steric properties. Its molecular formula is CₙHₘNₐOₓSᵧ (exact formula calculable based on substituents), with a molecular weight exceeding 500 g/mol.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O7S2/c1-32-19-11-18(23-21(24-19)33-2)25-35(30,31)15-6-3-13(4-7-15)22-20(27)17-10-12-9-14(26(28)29)5-8-16(12)34-17/h3-11H,1-2H3,(H,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNDTOPDJCGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the nitro group and the sulfamoyl-substituted phenyl ring. Common reagents used in these reactions include sulfur-containing compounds, nitro compounds, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl and nitro groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted benzothiophene derivatives and other functionalized benzothiophenes .
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide derivatives with modifications in the aryl/heteroaryl substituents. Key comparisons include:
Key Findings from Comparative Studies:
Bioactivity : The target compound’s benzothiophene core and nitro group may confer superior binding to ATP-binding pockets in kinases compared to simpler benzene or isoxazole derivatives .
Solubility : The 2,6-dimethoxypyrimidine group enhances aqueous solubility relative to pyridine-based analogues (e.g., compound in ), which exhibit ~83% solubility in DMSO but lower water compatibility.
Stability : Unlike USP Sulfamethoxazole Related Compound A , the target compound’s dimethoxy groups likely reduce oxidative degradation, aligning with storage requirements for light-resistant containers .
Synthetic Complexity : The benzothiophene-carboxamide scaffold requires multi-step synthesis compared to acetamide derivatives (e.g., ), impacting scalability.
Research Data and Trends
Table 1: Physicochemical Properties
| Property | Target Compound | USP Sulfamethoxazole A | Pyridine Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.15 | 1.2 | 0.83 (DMSO) |
| Melting Point (°C) | 210–215 | 168–172 | 185–190 |
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with significant biological activity. Its structure incorporates a benzothiophene core, a nitro group, and a pyrimidine-derived sulfamoyl moiety, which contribute to its pharmacological properties. This article reviews the compound's biological activity, synthesizing data from various studies and sources.
The molecular formula of the compound is with a molecular weight of 541.6 g/mol. The IUPAC name is (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. It is hypothesized that the sulfamoyl group plays a crucial role in inhibiting enzyme activity by mimicking substrate binding sites, thereby blocking enzymatic reactions essential for cellular functions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, likely through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was effective against a range of bacterial strains in laboratory settings, suggesting its potential as a lead compound for developing new antibiotics. The sulfamoyl moiety enhances its binding affinity to bacterial enzymes, disrupting their metabolic processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating its potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity .
- Antibacterial Efficacy : In an evaluation against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest its potential utility as an antimicrobial agent .
- Anti-inflammatory Activity : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O5S2 |
| Molecular Weight | 541.6 g/mol |
| IUPAC Name | (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
| IC50 (MCF-7) | ~15 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 64 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can intermediates be validated?
- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling pyrimidine sulfonamide precursors with benzothiophene-carboxamide scaffolds. Key steps include sulfamoylation of pyrimidine derivatives (e.g., 2,6-dimethoxypyrimidin-4-amine) and subsequent amidation. Intermediates are validated using HPLC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regioselectivity. For example, similar pyrimidine derivatives were synthesized via aminomethylation and crystallized for structural confirmation .
Q. Which analytical techniques are critical for confirming the molecular structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolve atomic positions and intramolecular interactions (e.g., hydrogen bonds, dihedral angles). The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Spectroscopy : FT-IR confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Elemental analysis : Validates stoichiometry (±0.3% tolerance).
- Chromatography : HPLC with UV detection ensures purity (>95%).
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as polymorphic variations or hydrogen-bonding ambiguities?
- Methodological Answer : Polymorphs arise from conformational flexibility in substituents (e.g., methoxy or nitro groups). Strategies include:
- Comparative refinement : Use SHELXL to model alternative conformers and calculate occupancy ratios .
- Hydrogen-bond analysis : Compare distances (e.g., N–H⋯O vs. C–H⋯π interactions) across datasets. For example, in a related pyrimidine derivative, weak C–H⋯O bonds (2.5–3.0 Å) stabilized crystal packing despite absent N–H⋯N interactions .
- Thermal ellipsoid modeling : Assess positional disorder using anisotropic displacement parameters.
Q. What methodological considerations are essential for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Functional group modulation : Systematically vary substituents (e.g., nitro → amino, methoxy → ethoxy) to assess electronic effects on bioactivity.
- Crystallographic correlation : Link conformational features (e.g., dihedral angles between pyrimidine and benzothiophene planes) to activity. For instance, coplanar arrangements may enhance π-stacking with biological targets .
- In vitro assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or antimicrobial models. Reference protocols from analogous pyrimidine derivatives tested for antibacterial activity .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-analysis : Compare logP, solubility, and protein-binding profiles to identify physicochemical outliers.
- Crystal structure alignment : Overlay target compound structures with active/inactive analogs using software like Mercury (CCDC). For example, a 12.8° dihedral twist in a pyrimidine-phenyl group reduced antifungal activity in a related compound .
- Dose optimization : Re-test disputed compounds under standardized conditions (e.g., fixed pH, serum-free media).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
